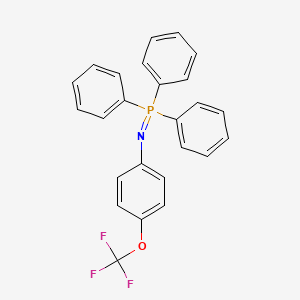
Methyl perfluorocyclohexyl ketone
Overview
Description
Methyl perfluorocyclohexyl ketone is a type of ketone, a class of organic compounds that contain a carbonyl group (C=O) flanked by two carbon atoms . In ketones, the carbonyl group has two hydrocarbon groups attached . Ketones are widespread in nature and are often combined with other functional groups .
Synthesis Analysis
The synthesis of methyl ketones has been studied extensively. For instance, a functional methyl ketone biosynthetic pathway was constructed in Escherichia coli by over-expressing two genes from Solanum habrochaites . These enzymes enabled methyl ketone synthesis from 3-ketoacyl-ACP, an intermediate in the fatty acid biosynthetic cycle . Another approach involves a metal-free, versatile α-hydroxylation process using ketone substrates in the presence of molecular oxygen .Molecular Structure Analysis
The molecular structure of this compound, like other ketones, involves a carbonyl group (C=O) with two carbon atoms attached . The carbon-oxygen double bond is highly polar, which significantly influences the reactivity of the compound .Chemical Reactions Analysis
Ketones undergo various chemical reactions. For instance, when a methyl ketone is treated with base and a halogen, it is converted into a carboxylic acid, along with a haloform . Another reaction involves the reduction of carbonyl compounds (specifically aldehydes and ketones) using sodium tetrahydridoborate (sodium borohydride) as the reducing agent .Physical And Chemical Properties Analysis
Ketones have unique physical and chemical properties. They are simple compounds that don’t have other reactive groups like -OH or -Cl attached directly to the carbon atom in the carbonyl group . The carbon-oxygen double bond in ketones is highly polar, which significantly influences their reactivity .Scientific Research Applications
Catalytic Oxidation
Methyl perfluorocyclohexyl ketone has applications in catalytic oxidation processes. For instance, perfluorooctylseleninic acid, when used with iodoxybenzene as an oxidant, can catalyze the oxidation of aryl alkyl ketones to ketoacids. This highlights its potential in oxidation reactions involving ketone compounds (Crich & Zou, 2005).
Methyl Ketone Production
This compound plays a role in the production of medium- and long-chain methyl ketones, which are used in various industries including biofuels and fragrances. The oleaginous yeast Yarrowia lipolytica has been engineered to produce methyl ketones, demonstrating the utility of this compound in biorefinery applications (Hanko et al., 2018).
Epoxidation Catalysis
The compound is also useful in asymmetric epoxidation catalysis. Ketones containing N-aryl-substituted oxazolidinones, when used for epoxidation of certain olefins, show that this compound could be involved in enhancing these interactions, thus aiding in the understanding of ketone-catalyzed epoxidation processes (Shu et al., 2003).
Aldol Reactions
In the field of organic chemistry, this compound has been found to be effective in aldol reactions. These reactions involve methyl ketones and α,β-unsaturated trifluoromethyl ketones, yielding unsaturated α-trifluoromethyl tertiary alcohols with high yield and enantioselectivity (Wang et al., 2007).
Microreaction Systems
This compound is also significant in microreaction systems. For example, methyl ethyl ketone peroxide, a derivative, is synthesized in microreactors for safer and more efficient production. This reflects its importance in enhancing production safety and efficiency in the polymer industry (Zhang et al., 2010).
Molecular Colour Switches
Additionally, methyl ketone, including this compound, has been used as a switching unit in molecular color switches. This application is pivotal in the development of materials for flexible displays and other technologies (Zhang et al., 2013).
Mechanism of Action
Target of Action
Methyl perfluorocyclohexyl ketone, like other methyl ketones, primarily targets the energy production systems within cells . The compound’s primary targets are the enzymes involved in the fatty acid biosynthetic cycle .
Mode of Action
The compound interacts with its targets by integrating into the fatty acid biosynthetic cycle . It is processed by the enzymes in this cycle, leading to the production of 3-ketoacyl-ACP, an intermediate in the fatty acid biosynthetic cycle . This interaction results in changes to the energy production processes within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid biosynthetic cycle . The compound’s integration into this cycle affects the production of 3-ketoacyl-ACP, an intermediate in the cycle . The downstream effects of this include changes to the energy production processes within the cell .
Pharmacokinetics
Similar compounds, such as other methyl ketones, have been shown to be produced at high yields from glucose by genetically modified organisms . These compounds can be extracted and purified through a bioprocess that involves reductive solvent screening
Result of Action
The molecular and cellular effects of this compound’s action are changes to the energy production processes within the cell . By integrating into the fatty acid biosynthetic cycle, the compound affects the production of 3-ketoacyl-ACP, leading to changes in energy production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the production of similar compounds has been shown to be influenced by the use of an advanced multiphase loop bioreactor with countercurrent liquid–liquid extraction . This suggests that the action of this compound may also be influenced by the specific conditions under which it is produced and used.
Future Directions
The future of ketone research is promising. For example, a blend of saturated and monounsaturated medium-chain length methyl ketones is suggested as a sustainable biofuel that is fully compatible with the existing diesel fleet . Additionally, transition metal-catalyzed C–H functionalization that is directed or mediated by ketones has experienced vigorous growth .
properties
IUPAC Name |
1-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F11O/c1-2(20)3(9)4(10,11)6(14,15)8(18,19)7(16,17)5(3,12)13/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQJWAHHOLBOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F11O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202413 | |
| Record name | 1-(1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261761-77-7 | |
| Record name | 1-(1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261761-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile](/img/structure/B3041075.png)
![3-[3-(Trifluoromethoxy)phenyl]isoxazole](/img/structure/B3041078.png)
![[3-(Chloromethyl)phenyl]-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3041079.png)
![3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one](/img/structure/B3041080.png)
![2,3,3-Trichloro-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one](/img/structure/B3041083.png)
![(2-Chloropyridin-3-yl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041084.png)
![2,4-Dichloro-6-{(diphenylphosphoryl)[(1-eth-1-ynylcyclohexyl)amino]methyl}phenol](/img/structure/B3041085.png)
![N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B3041087.png)


![2,6-difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B3041093.png)
![2,3,3-trichloro-N-(6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazino}pyridin-3-yl)acrylamide](/img/structure/B3041094.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B3041095.png)
![2,6-difluoro-3-nitro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}phenyl)benzamide](/img/structure/B3041097.png)